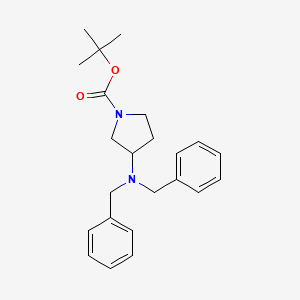
Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by a tert-butyl ester group attached to the nitrogen atom of the pyrrolidine ring, with a dibenzylamino substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and dibenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process . These systems allow for continuous production and better control over reaction parameters, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dibenzylamino group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound can be utilized in the production of fine chemicals and pharmaceuticals, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The tert-butyl ester group and dibenzylamino substituent play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- Tert-butyl 3-aminopyrrolidine-1-carboxylate
- Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate
- Tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate
Comparison: Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate is unique due to its dibenzylamino substituent, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable in specific applications such as drug design and organic synthesis .
Properties
Molecular Formula |
C23H30N2O2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-15-14-21(18-24)25(16-19-10-6-4-7-11-19)17-20-12-8-5-9-13-20/h4-13,21H,14-18H2,1-3H3 |
InChI Key |
HLBPSKSQGOREQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


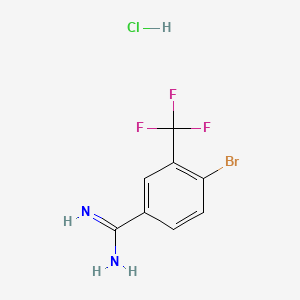

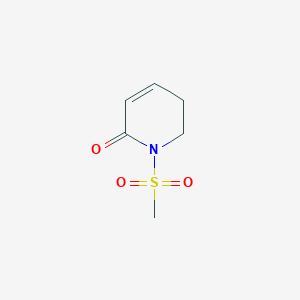
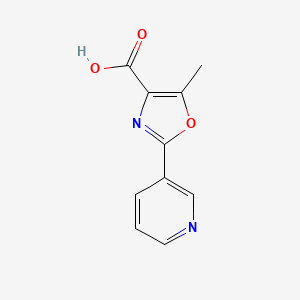
![4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13701031.png)

![1-[2-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B13701044.png)
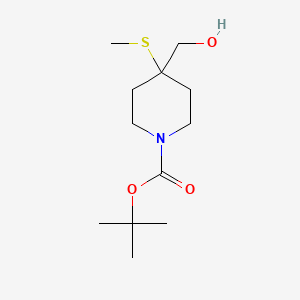

![(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13701069.png)
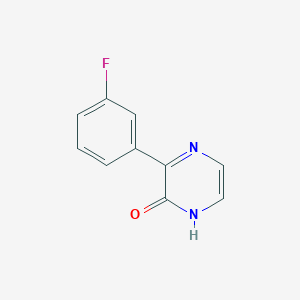

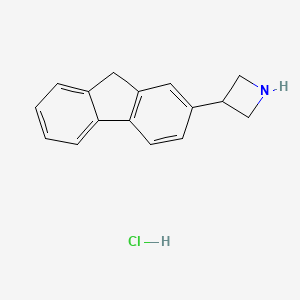
![2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13701082.png)
